molecular formula C12H15NO2Si B8140920 5-(2-Trimethlsilylethinyl)-nicotinic acid methyl ester

5-(2-Trimethlsilylethinyl)-nicotinic acid methyl ester

Cat. No.: B8140920
M. Wt: 233.34 g/mol
InChI Key: FWGPCMGHQMJGRR-UHFFFAOYSA-N
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Description

5-(2-Trimethylsilylethinyl)-nicotinic acid methyl ester is an organic compound that features a trimethylsilyl group attached to an ethynyl group, which is further connected to a nicotinic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Trimethylsilylethinyl)-nicotinic acid methyl ester typically involves the reaction of 5-iodonicotinic acid methyl ester with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Trimethylsilylethinyl)-nicotinic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The trimethylsilyl group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of 5-(2-Hydroxyethynyl)-nicotinic acid methyl ester.

    Reduction: Formation of 5-(2-Trimethylsilylethinyl)-nicotinic acid.

    Substitution: Formation of 5-(2-Functionalized-ethynyl)-nicotinic acid methyl ester.

Scientific Research Applications

5-(2-Trimethylsilylethinyl)-nicotinic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Trimethylsilylethinyl)-nicotinic acid methyl ester involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Trimethylsilylethinyl)-nicotinic acid
  • 5-(2-Trimethylsilylethinyl)-pyridine
  • 5-(2-Trimethylsilylethinyl)-benzoic acid

Uniqueness

5-(2-Trimethylsilylethinyl)-nicotinic acid methyl ester is unique due to the presence of both the trimethylsilyl and nicotinic acid ester functionalities. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

methyl 5-(2-trimethylsilylethynyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2Si/c1-15-12(14)11-7-10(8-13-9-11)5-6-16(2,3)4/h7-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGPCMGHQMJGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under the conditions of example 21 B, 5 g of 5-bromonicotinic acid methyl ester is reacted with 2.43 g of trimethylsilylacetylene, worked up, and the crude product is chromatographed on silica gel with hexane/0-5% ethyl acetate. 734 mg of 5-(2-trimethlsilylethinyl)-nicotinic acid methyl ester is obtained as oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One

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